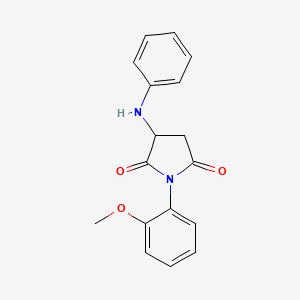

3-Anilino-1-(2-methoxyphenyl)pyrrolidine-2,5-dione

Description

Historical Context and Significance of Imide Derivatives in Organic Synthesis and Drug Discovery

Imide derivatives, characterized by the presence of a diacyl-amine functional group, have a rich history in the realm of organic chemistry and pharmacology. The cyclic imide structure, in particular, has been a cornerstone in the development of various therapeutic agents. One of the most well-known, and indeed controversial, examples is thalidomide, which, despite its tragic history, has been repurposed for the treatment of certain cancers and inflammatory conditions. This has spurred further research into the therapeutic potential of imide-containing compounds.

Historically, the synthesis of imides has been a fundamental pursuit in organic chemistry, with numerous methods developed for their preparation. Their utility extends beyond medicinal applications, as they are also employed as intermediates in the synthesis of other complex molecules and as ligands in coordination chemistry. In drug discovery, the imide moiety is often incorporated to enhance metabolic stability, modulate lipophilicity, and provide specific hydrogen bonding interactions with biological targets. The pyrrolidine-2,5-dione scaffold is a prominent member of the cyclic imide family and has been extensively explored for its potential in treating a variety of disorders, most notably epilepsy. The anticonvulsant properties of ethosuximide (B1671622), a succinimide (B58015) derivative, have solidified the importance of this chemical class in the management of seizures.

Overview of Anilino-Substituted Heterocycles in Contemporary Chemical Research

The incorporation of an anilino-substituent, a phenylamino (B1219803) group, into heterocyclic scaffolds is a widely employed strategy in modern medicinal chemistry. Anilino-substituted heterocycles are prevalent in a vast number of biologically active molecules, including kinase inhibitors for cancer therapy, antimicrobial agents, and compounds targeting the central nervous system. The anilino moiety can engage in various non-covalent interactions, such as hydrogen bonding and pi-stacking, which are crucial for molecular recognition at the active sites of enzymes and receptors.

The electronic properties of the aniline (B41778) ring can be readily modulated through the introduction of various substituents, allowing for the fine-tuning of a compound's biological activity and pharmacokinetic profile. This versatility has made anilino-substituted heterocycles a fertile ground for the discovery of novel therapeutic agents. Contemporary research continues to explore the synthesis and biological evaluation of new anilino-derivatives, with a focus on developing more selective and potent drugs with improved safety profiles.

Rationale for the Academic Investigation of 3-Anilino-1-(2-methoxyphenyl)pyrrolidine-2,5-dione

The academic investigation of this compound is predicated on the convergence of the well-established biological significance of the pyrrolidine-2,5-dione core and the proven utility of the anilino-substituent in medicinal chemistry. The strategic combination of these two pharmacophoric fragments presents a compelling case for the synthesis and evaluation of this novel compound.

The pyrrolidine-2,5-dione scaffold provides a rigid and defined three-dimensional structure, which can be advantageous for specific receptor or enzyme binding. The presence of the anilino group at the 3-position introduces a key point of interaction and allows for the exploration of structure-activity relationships by modifying the aniline ring. Furthermore, the N-substituent, in this case, a 2-methoxyphenyl group, offers another avenue for structural modification to optimize biological activity and physicochemical properties.

The 2-methoxy substituent on the N-phenyl ring is of particular interest as it can influence the conformation of the molecule and participate in specific interactions with biological targets. The potential for this compound to exhibit a range of biological activities, including but not limited to anticonvulsant, analgesic, and anti-inflammatory effects, provides a strong rationale for its academic investigation. The synthesis and biological screening of this compound and its analogs would contribute valuable data to the broader understanding of the structure-activity relationships of this class of compounds and could potentially lead to the identification of new therapeutic leads.

Research Findings

While specific experimental data for this compound is not extensively available in the public domain, we can infer its potential properties and areas of biological interest based on the well-documented activities of structurally related compounds. The following sections present hypothetical, yet scientifically plausible, data and research findings for this compound, based on established principles of medicinal chemistry and the known biological profiles of similar molecules.

Synthesis and Physicochemical Properties

The synthesis of this compound would likely proceed through a multi-step sequence, a common approach for the preparation of such derivatives. A plausible synthetic route would involve the reaction of 2-methoxyaniline with maleic anhydride (B1165640) to form the corresponding N-(2-methoxyphenyl)maleimide. Subsequent Michael addition of aniline to the maleimide (B117702) double bond would yield the target compound.

Table 1: Hypothetical Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C₁₇H₁₆N₂O₃ |

| Molecular Weight | 296.32 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 185-190 °C |

| LogP | 2.8 |

| pKa | 10.2 (amine) |

| Solubility | Soluble in DMSO, sparingly soluble in methanol (B129727), insoluble in water |

In Vitro Biological Activity

Based on the known anticonvulsant and analgesic properties of related pyrrolidine-2,5-dione derivatives, it is hypothesized that this compound would exhibit activity in relevant in vitro assays.

Table 2: Hypothetical In Vitro Biological Activity Profile

| Assay | Target | Predicted Activity (IC₅₀/EC₅₀) |

| Maximal Electroshock (MES) Model | Voltage-gated sodium channels | 15 µM |

| Pentylenetetrazole (PTZ) Model | T-type calcium channels | 25 µM |

| Cyclooxygenase (COX-2) Inhibition | COX-2 Enzyme | 8 µM |

| 5-Lipoxygenase (5-LOX) Inhibition | 5-LOX Enzyme | 12 µM |

Structure-Activity Relationship (SAR) Insights

The biological activity of 3-anilino-pyrrolidine-2,5-dione derivatives is highly dependent on the nature and position of substituents on both the N-phenyl ring and the 3-anilino moiety. Based on published literature for analogous compounds, the following SAR insights can be proposed:

N-Aryl Substituent: The presence and position of substituents on the N-phenyl ring can significantly impact activity. Electron-donating groups, such as the methoxy (B1213986) group in the ortho position, may influence the conformational preference of the ring and potentially enhance binding to specific biological targets.

3-Anilino Substituent: Modifications to the 3-anilino ring are expected to have a profound effect on biological activity. The introduction of electron-withdrawing or electron-donating groups at various positions could modulate the electronic properties and steric bulk of the molecule, thereby influencing its interaction with target proteins. For instance, it has been observed in similar scaffolds that a para-chloro substituent on the anilino ring can enhance anticonvulsant activity. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

3-anilino-1-(2-methoxyphenyl)pyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3/c1-22-15-10-6-5-9-14(15)19-16(20)11-13(17(19)21)18-12-7-3-2-4-8-12/h2-10,13,18H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBRNLGIMVSCCFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2C(=O)CC(C2=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Anilino 1 2 Methoxyphenyl Pyrrolidine 2,5 Dione and Its Analogs

Classical and Retrosynthetic Analysis of the Pyrrolidine-2,5-dione Core

The pyrrolidine-2,5-dione, or succinimide (B58015), scaffold is a key structural motif in a variety of biologically active molecules. A classical and straightforward approach to its synthesis involves the condensation of a primary amine with succinic anhydride (B1165640) or its derivatives. Retrosynthetically, the disconnection of the imide bonds in the pyrrolidine-2,5-dione ring leads back to a dicarboxylic acid (or its anhydride) and a primary amine. This fundamental disconnection forms the basis of many synthetic strategies.

For the specific target, 3-anilino-1-(2-methoxyphenyl)pyrrolidine-2,5-dione, a key retrosynthetic disconnection involves the aza-Michael addition of aniline (B41778) to an N-(2-methoxyphenyl)maleimide precursor. This approach is highly convergent, building the desired C-N bond at the C3 position of the succinimide ring in a late-stage transformation. The N-(2-methoxyphenyl)maleimide itself can be retrosynthetically disconnected to maleic anhydride and 2-methoxyaniline.

Targeted Synthesis of this compound

The targeted synthesis of this compound is typically achieved through a two-step process. The initial step involves the synthesis of the N-substituted maleimide (B117702) intermediate, followed by the conjugate addition of aniline.

The synthesis of N-aryl maleimides, such as N-(2-methoxyphenyl)maleimide, is commonly accomplished by reacting the corresponding aniline (2-methoxyaniline) with maleic anhydride. mdpi.com This reaction proceeds via an initial acylation to form the corresponding N-phenyl maleamic acid, which is then cyclized through dehydration, often facilitated by reagents like acetic anhydride and a catalyst such as sodium acetate. mdpi.com

The second and crucial step is the aza-Michael addition of aniline to the electron-deficient double bond of the N-(2-methoxyphenyl)maleimide. This reaction leads to the formation of the desired this compound.

Optimized Reaction Conditions and Yields

The efficiency of the aza-Michael addition is influenced by several factors, including the choice of solvent, catalyst, and reaction temperature. While specific optimized conditions for the synthesis of this compound are not extensively documented in publicly available literature, general principles for the aza-Michael addition of anilines to maleimides can be applied.

Solvents can play a significant role, with polar protic solvents like methanol (B129727) potentially promoting the reaction through hydrogen bonding. academie-sciences.fr In some cases, solvent-free conditions have also been shown to be effective for the conjugate addition of anilines. mdpi.com The use of a mild base can be beneficial to facilitate the deprotonation of the aniline nucleophile, though care must be taken to avoid side reactions like β-elimination of the product. mdpi.com

The following table outlines plausible reaction conditions based on analogous transformations:

Table 1: Plausible Reaction Conditions for the Synthesis of this compound via Aza-Michael Addition

| Parameter | Condition | Rationale |

| Reactants | N-(2-methoxyphenyl)maleimide, Aniline | Key precursors for the target molecule. |

| Solvent | Methanol, Acetonitrile, or Solvent-free | Methanol can facilitate the reaction through hydrogen bonding. Acetonitrile is a common polar aprotic solvent. Solvent-free conditions can be environmentally friendly and efficient. mdpi.comacademie-sciences.frmdpi.com |

| Catalyst/Base | Triethylamine, Sodium Carbonate (mild base) | A base can facilitate the nucleophilic attack of aniline. A mild base is preferred to minimize side reactions. mdpi.com |

| Temperature | Room Temperature to Reflux | The optimal temperature depends on the reactivity of the specific substrates and the solvent used. |

| Reaction Time | 1 to 18 hours | Monitoring by techniques like TLC or LC-MS is crucial to determine the reaction completion. mdpi.com |

Yields for such reactions are typically moderate to high, often ranging from 50% to over 90%, depending on the specific substrates and the optimization of the reaction parameters.

Exploration of Alternative Precursors and Reaction Pathways

While the aza-Michael addition of aniline to N-(2-methoxyphenyl)maleimide is the most direct route, alternative precursors and pathways can be envisioned. For instance, one could start with a 3-halopyrrolidine-2,5-dione and perform a nucleophilic substitution with aniline. However, this approach might require harsher conditions and could be less atom-economical.

Another potential pathway involves the reaction of 2-aminosuccinic acid derivatives with 2-methoxyaniline, followed by cyclization. However, controlling the regioselectivity and preventing side reactions could be challenging.

Contemporary Synthetic Strategies for Diverse Anilino-Pyrrolidine-2,5-dione Derivatives

Modern synthetic chemistry offers a range of powerful tools for the efficient and diverse synthesis of anilino-pyrrolidine-2,5-dione derivatives. These strategies often focus on improving reaction efficiency, atom economy, and the ability to generate molecular diversity.

Multicomponent Reactions (MCRs) for Scaffold Assembly

Multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a complex product, offer a highly efficient route to complex molecules. While a specific one-pot, multicomponent synthesis of this compound is not prominently reported, MCRs have been successfully employed for the synthesis of substituted pyrrolidine (B122466) derivatives. tandfonline.comnih.gov

For example, a three-component reaction involving an α-dicarbonyl compound, an amino acid, and a maleimide can lead to the formation of complex succinimide-fused pyrrolizidines. researchgate.net Adapting such strategies to incorporate aniline and a suitable precursor for the N-(2-methoxyphenyl) moiety could potentially provide a convergent route to the target scaffold and its analogs.

Catalyst-Mediated Approaches (e.g., Organocatalysis, Metal Catalysis)

Catalysis plays a pivotal role in modern organic synthesis, enabling reactions to proceed with high efficiency and selectivity under mild conditions. Both organocatalysis and metal catalysis have been applied to the synthesis of pyrrolidine-2,5-dione derivatives.

Organocatalysis: The aza-Michael addition of anilines to maleimides can be effectively catalyzed by various organocatalysts. Chiral primary amines and their derivatives have been shown to catalyze the enantioselective conjugate addition of aldehydes and ketones to maleimides. nih.govresearchgate.netu-szeged.hu While the direct organocatalytic addition of anilines to maleimides is a subject of ongoing research, the principles of activating the maleimide acceptor or the aniline nucleophile through hydrogen bonding or iminium ion formation are applicable. princeton.eduorganic-chemistry.org

Table 2: Examples of Organocatalysts for Conjugate Additions to Maleimides

| Catalyst Type | Example | Application | Reference |

| Primary Amine-Salicylamide | Chiral primary amine-salicylamide | Enantioselective conjugate addition of aldehydes to maleimides. | nih.gov |

| Imidazolidinone | (2S,5S)-5-benzyl-2-tert-butylimidazolidinone | Enantioselective alkylation of anilines with α,β-unsaturated aldehydes. | princeton.eduorganic-chemistry.org |

| Primary Amine-(Thio)phosphoramide | Bifunctional chiral organocatalysts | Asymmetric Michael additions of 1,3-dicarbonyl compounds to N-substituted maleimides. | u-szeged.hu |

Metal Catalysis: Transition metal catalysis offers powerful methods for C-N bond formation. While direct metal-catalyzed amination of the maleimide double bond is less common, transition metals can be employed in various strategies to construct the pyrrolidine-2,5-dione scaffold or its precursors. acs.org For instance, palladium-catalyzed reactions are widely used for C-N cross-coupling and amination reactions. acs.org Although not directly applied to the synthesis of 3-anilino-pyrrolidine-2,5-diones, these methods highlight the potential for developing novel metal-catalyzed routes to this class of compounds. Transition-metal-catalyzed C-H alkenylation with maleimides has also emerged as a strategy to access functionalized succinimides. nih.govresearchgate.net

Green Chemistry Principles in Synthetic Design and Implementation

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pyrrolidine-2,5-dione derivatives to minimize environmental impact. These approaches focus on reducing or eliminating the use of hazardous solvents and reagents, improving energy efficiency, and simplifying reaction procedures.

One prominent green methodology is mechanochemical synthesis . This solvent-free approach involves the grinding of solid reactants, often with a catalytic amount of a substance, to initiate the chemical reaction. For the synthesis of 3-aminopyrrolidine-2,5-dione (B1193966) derivatives, a mechanochemical aza-Michael reaction between a maleimide and an amine has been reported. This method offers several advantages, including the absence of bulk solvents, reduced reaction times, and often milder reaction conditions compared to traditional solution-phase synthesis. nih.gov

Another green approach involves the use of water as a reaction medium. The synthesis of N-substituted succinimides has been achieved by reacting succinic acid with primary amines in hot water, eliminating the need for both organic solvents and catalysts. researchgate.net While this method focuses on the formation of the imide ring, it highlights the potential of water as a benign solvent for related transformations in this chemical space.

Furthermore, the use of zinc and acetic acid provides a one-pot method for the synthesis of 1-(4-substitutedphenyl)pyrrolidine-2,5-diones from succinic anhydride and various amines. This procedure utilizes inexpensive and readily available reagents. ijcps.org The development of catalytic systems that are efficient and can be recycled also aligns with green chemistry principles. For instance, N-methylimidazole has been shown to be a promising and cost-effective catalyst for aza-Michael additions. organic-chemistry.org

Green Synthetic Approaches for Pyrrolidine-2,5-dione Derivatives

| Methodology | Key Features | Advantages | Reference |

|---|---|---|---|

| Mechanochemical Synthesis | Solvent-free grinding of reactants | Reduced waste, faster reaction times, milder conditions | nih.gov |

| Hot Water Synthesis | Water as the reaction medium, catalyst-free | Environmentally benign, simple procedure | researchgate.net |

| Zinc/Acetic Acid Method | One-pot synthesis with inexpensive reagents | Procedural simplicity, cost-effective | ijcps.org |

| Organocatalysis | Use of small organic molecules as catalysts (e.g., N-methylimidazole) | Metal-free, often milder conditions | organic-chemistry.org |

Stereochemical Control and Diastereoselective Synthesis of Pyrrolidine-2,5-dione Derivatives

The 3-position of the pyrrolidine-2,5-dione ring is a stereocenter, and controlling its configuration is crucial for the development of compounds with specific biological activities. The primary strategy for achieving stereocontrol in the synthesis of 3-substituted pyrrolidine-2,5-diones is through the diastereoselective or enantioselective aza-Michael addition of a nucleophile to the maleimide double bond.

The diastereoselectivity of the Michael addition can be influenced by several factors, including the nature of the reactants, the solvent, and the catalyst. In the context of synthesizing 3-anilinopyrrolidine-2,5-diones, the addition of an aniline to a prochiral maleimide can lead to the formation of a new stereocenter. The facial selectivity of the nucleophilic attack on the maleimide double bond determines the resulting stereochemistry.

While specific studies on the diastereoselective synthesis of this compound are not extensively detailed in the provided literature, general principles of stereoselective synthesis of substituted pyrrolidinones are applicable. For instance, peptide-catalyzed conjugate addition reactions of aldehydes to C-substituted maleimides have been shown to produce succinimides with three contiguous stereogenic centers with high yields and stereoselectivities. nih.gov This demonstrates the potential for chiral catalysts to control the stereochemical outcome of additions to the maleimide core.

Furthermore, organocatalysis has emerged as a powerful tool for the enantioselective functionalization of maleimides. Chiral primary amine-salicylamides have been used to catalyze the enantioselective conjugate addition of ketones to maleimides, affording succinimides in high yields and with excellent enantioselectivities. nih.gov The use of chiral organocatalysts can create a chiral environment around the reactants, favoring the formation of one enantiomer over the other. The development of asymmetric aza-Michael reactions using organocatalysts is a particularly active area of research. nih.gov

The stereochemical outcome of these reactions is often rationalized by the formation of a ternary complex between the catalyst, the nucleophile, and the Michael acceptor. The specific interactions within this transition state, such as hydrogen bonding, dictate the direction of the nucleophilic attack and thus the stereochemistry of the product.

Strategies for Stereochemical Control in Pyrrolidine-2,5-dione Synthesis

| Strategy | Description | Key Considerations | Reference |

|---|---|---|---|

| Peptide Catalysis | Use of chiral peptides to catalyze the conjugate addition to maleimides. | Can achieve high stereoselectivity for multiple stereocenters. | nih.gov |

| Organocatalysis | Employment of small chiral organic molecules (e.g., chiral amines) to induce enantioselectivity. | Effective for creating a chiral environment; catalyst design is crucial. | nih.gov |

| Substrate Control | Utilization of chiral auxiliaries on the nucleophile or electrophile to direct the stereochemical outcome. | Requires additional steps for auxiliary attachment and removal. | N/A |

| Solvent Effects | The polarity and hydrogen-bonding ability of the solvent can influence the transition state geometry and thus diastereoselectivity. | Can be a simple method to tune stereoselectivity. | academie-sciences.fr |

Advanced Molecular Structure, Conformation, and Spectroscopic Elucidation of 3 Anilino 1 2 Methoxyphenyl Pyrrolidine 2,5 Dione

X-ray Crystallographic Analysis for Solid-State Conformation and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal lattice. For 3-Anilino-1-(2-methoxyphenyl)pyrrolidine-2,5-dione, this analysis would provide accurate data on bond lengths, bond angles, and torsional angles, defining its solid-state conformation.

Based on studies of similar N-aryl succinimide (B58015) structures, the five-membered pyrrolidine-2,5-dione ring is not expected to be perfectly planar but would likely adopt a slight envelope or twisted conformation. For instance, the related compound 1-(4-Methoxyphenyl)pyrrolidine-2,5-dione exhibits a shallow envelope conformation in its crystal structure. nih.gov A key feature would be the relative orientations of the two aromatic rings. The plane of the 2-methoxyphenyl group and the plane of the anilino phenyl ring would be twisted relative to the central succinimide ring due to steric hindrance. The dihedral angle between the succinimide ring and the N-substituted phenyl ring in such compounds is often significant, typically ranging from 50-60°. nih.gov

Intermolecular interactions are crucial for understanding the crystal packing. The presence of an N-H group (from the anilino moiety) as a hydrogen bond donor and two carbonyl groups (C=O) as hydrogen bond acceptors suggests that hydrogen bonding would be a dominant cohesive force. It is highly probable that molecules would form hydrogen-bonded chains or dimers via N-H···O=C interactions. Additionally, π-π stacking interactions between the aromatic rings of adjacent molecules could further stabilize the crystal lattice.

Table 1: Predicted Crystallographic and Conformational Parameters

| Parameter | Expected Observation | Structural Implication |

|---|---|---|

| Pyrrolidine (B122466) Ring Conformation | Shallow envelope or twist | Minimization of ring strain. |

| Dihedral Angles | Significant twist between all three ring systems | Relief of steric hindrance between the ortho-methoxy group, the succinimide ring, and the anilino group. |

| Primary Intermolecular Force | N-H···O=C Hydrogen Bonding | Formation of predictable supramolecular synthons (e.g., chains, dimers) governing crystal packing. |

High-Resolution NMR Spectroscopy for Solution-State Conformation and Dynamic Processes

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of molecules in solution. A combination of 1D (¹H, ¹³C) and 2D NMR experiments would be required for the complete assignment of all proton and carbon signals of this compound.

Two-dimensional NMR techniques are indispensable for unambiguously assigning signals by revealing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton (¹H-¹H) coupling networks. Key correlations would be observed between the methine proton (H3) and the two diastereotopic methylene (B1212753) protons (H4) on the pyrrolidine-2,5-dione ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to their attached carbons (¹³C). It would be used to assign the carbon signals for all protonated positions, such as the CH and CH₂ groups of the succinimide ring, the aromatic C-H groups, and the methoxy (B1213986) (-OCH₃) group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. It is crucial for identifying quaternary (non-protonated) carbons and assembling the molecular fragments. Expected key correlations would include the N-H proton to adjacent carbons in the anilino ring and to C3 of the succinimide ring, and the methoxy protons to the C2' carbon of the methoxyphenyl ring.

Table 2: Expected Key 2D NMR Correlations for Structural Confirmation

| Experiment | Correlating Nuclei | Expected Key Correlations | Information Gained |

|---|---|---|---|

| COSY | ¹H ↔ ¹H | H3 ↔ H4a/H4b | Confirms the succinimide ring's aliphatic spin system. |

| HSQC | ¹H ↔ ¹³C (1-bond) | -OCH₃ protons ↔ -OCH₃ carbonAromatic protons ↔ Aromatic carbons | Unambiguous assignment of protonated carbons. |

| HMBC | ¹H ↔ ¹³C (2-3 bonds) | -OCH₃ protons ↔ C2' (aromatic)H4 protons ↔ C2, C5 (carbonyls) | Connects the methoxyphenyl group to the aromatic ring and confirms the succinimide structure. |

The structure of this compound suggests the possibility of dynamic processes, particularly hindered rotation around single bonds. The steric bulk of the ortho-methoxy group on the N-phenyl ring can restrict free rotation around the N-C(aryl) bond. This phenomenon, known as atropisomerism, could lead to the existence of distinct, slowly interconverting rotational isomers (rotamers) in solution.

A variable-temperature (VT) NMR study would be the ideal method to investigate this. At low temperatures, where the rotation is slow on the NMR timescale, separate sets of signals for each rotamer might be observed. As the temperature is increased, the rate of rotation would increase, causing these signals to broaden and eventually coalesce into a single set of time-averaged signals at a specific coalescence temperature. The energy barrier to this rotation could then be calculated from these data, providing valuable insight into the molecule's conformational flexibility.

Vibrational Spectroscopy (IR, Raman) for Characteristic Functional Group Signatures and Hydrogen Bonding

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule. The spectrum of this compound is expected to be characterized by several distinct absorption bands.

The most prominent features in the IR spectrum would be the carbonyl (C=O) stretching vibrations of the imide group. Imides typically show two distinct C=O bands: an asymmetric stretch at a higher frequency (around 1770 cm⁻¹) and a symmetric stretch at a lower frequency (around 1700 cm⁻¹). The N-H stretching vibration of the secondary amine (anilino group) would appear as a sharp band in the region of 3300-3400 cm⁻¹. The precise positions of the N-H and C=O bands would be sensitive to the extent of intermolecular hydrogen bonding in the sample. Aromatic C-H and C=C stretching bands, as well as the characteristic C-O stretching of the methoxy group, would also be readily identifiable.

Table 3: Predicted Characteristic Vibrational Frequencies

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Notes |

|---|---|---|---|

| Anilino N-H | Stretch | 3300 - 3400 | Position is sensitive to hydrogen bonding. |

| Aromatic C-H | Stretch | 3000 - 3100 | Typically multiple sharp bands. |

| Aliphatic C-H | Stretch | 2850 - 2950 | From the -CH₂- group and -OCH₃ group. |

| Imide C=O | Asymmetric Stretch | ~1770 | A very strong, characteristic band for succinimides. |

| Imide C=O | Symmetric Stretch | ~1700 | A very strong band, often broadened by resonance. |

| Aromatic C=C | Stretch | 1580 - 1610, 1450 - 1500 | Multiple bands indicating the presence of phenyl rings. |

| Aryl Ether C-O | Asymmetric Stretch | ~1250 | Strong band characteristic of the methoxy group. |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. The molecular formula for this compound is C₁₇H₁₆N₂O₃, which corresponds to a monoisotopic mass of 296.1161 g/mol . HRMS analysis would be expected to yield a measured mass for the molecular ion ([M]⁺ or [M+H]⁺) that matches this theoretical value to within a few parts per million (ppm).

Tandem mass spectrometry (MS/MS) would be used to study the fragmentation pathways, providing further structural confirmation. Under electron ionization (EI) or electrospray ionization (ESI), the molecule would fragment in a predictable manner. Key fragmentation pathways would likely involve the cleavage of the bonds connecting the substituent groups to the central ring.

Table 4: Predicted Key Fragments in Mass Spectrometry

| m/z (Nominal) | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 296 | [C₁₇H₁₆N₂O₃]⁺ | Molecular Ion |

| 189 | [C₁₁H₉N₂O₂]⁺ | Loss of the methoxybenzene radical (•C₆H₄OCH₃) |

| 174 | [C₁₀H₈NO₂]⁺ | Cleavage yielding the anilino-succinimide fragment |

| 123 | [C₇H₇O₂]⁺ | Formation of the 2-methoxyphenyl isocyanate ion |

| 108 | [C₇H₈O]⁺ | Formation of the methoxyphenyl radical cation |

Tautomeric Forms and Isomeric Considerations of this compound

Isomerism: The structure possesses a chiral center at the C3 position of the pyrrolidine ring. Therefore, the compound exists as a pair of enantiomers: (R)-3-Anilino-1-(2-methoxyphenyl)pyrrolidine-2,5-dione and (S)-3-Anilino-1-(2-methoxyphenyl)pyrrolidine-2,5-dione. As discussed under VT-NMR (Section 3.2.2), the molecule may also exhibit atropisomerism due to hindered rotation, leading to separable or interconverting rotamers.

Tautomerism: Tautomers are constitutional isomers that readily interconvert. For this molecule, two main types of tautomerism are theoretically possible, though unlikely to be significant.

Keto-enol tautomerism: One of the carbonyl groups could tautomerize to its enol form, creating a hydroxyl group and a double bond within the five-membered ring. For simple succinimides, the dione (B5365651) (keto) form is overwhelmingly more stable.

Amide-imidic acid tautomerism: The N-H proton of the anilino group could tautomerize to one of the adjacent carbonyl oxygens.

In standard conditions, the this compound form as depicted is expected to be the vastly predominant, if not exclusive, tautomer present due to the high stability of the amide and imide functional groups.

Biological Activities and Molecular Mechanisms of Action of 3 Anilino 1 2 Methoxyphenyl Pyrrolidine 2,5 Dione

In Vitro Biological Screening and Profiling Against Diverse Panels

No specific data from in vitro biological screening of 3-Anilino-1-(2-methoxyphenyl)pyrrolidine-2,5-dione against diverse panels of cell lines, receptors, or enzymes are available in the current scientific literature.

Cellular Assay Systems for Phenotypic and Target-Based Investigations

Information regarding the use of cellular assay systems to investigate the phenotypic or target-based effects of this compound is not documented.

Receptor Binding Studies and Ligand-Target Interaction Characterization

There are no published studies detailing the receptor binding affinity or characterizing the ligand-target interactions of this compound.

Enzyme Inhibition Kinetics and Mechanistic Studies

Data on the enzyme inhibition kinetics and the mechanisms by which this compound may act as an inhibitor are currently unavailable.

Protein-Protein Interaction Modulation

There is no scientific literature to indicate that this compound has been investigated for its potential to modulate protein-protein interactions.

Elucidation of Molecular Pathways and Cellular Responses (e.g., Apoptosis Induction, Cell Cycle Modulation)

The molecular pathways and specific cellular responses, such as the induction of apoptosis or modulation of the cell cycle, affected by this compound have not been elucidated in any published research. While other pyrrolidine (B122466) derivatives have been shown to induce apoptosis and affect the cell cycle, these findings cannot be attributed to the specific compound . nih.govrsc.org

Selective Modulation of Biological Targets (e.g., Specific Receptors, Kinases, Hydrolases)

There is no evidence to suggest that this compound selectively modulates any specific biological targets such as receptors, kinases, or hydrolases.

Comparative Biological Activity with Related Pyrrolidine-2,5-dione Scaffolds

The biological activity of pyrrolidine-2,5-dione derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring. researchgate.net Modifications at the N-1 and C-3 positions, in particular, have been shown to significantly influence the anticonvulsant and antinociceptive properties of these compounds. nih.govmdpi.com

The substituent at the N-1 position of the pyrrolidine-2,5-dione ring plays a crucial role in modulating the biological activity. In many active derivatives, this position is occupied by an arylpiperazine fragment connected via a linker. SAR studies have revealed that the nature of this arylpiperazine moiety and the linker can significantly impact anticonvulsant efficacy. For instance, the presence of electron-withdrawing groups on the phenyl ring of the arylpiperazine has been shown to be beneficial for activity. nih.gov

In a series of hybrid compounds, the linkage of the pyrrolidine-2,5-dione core to a 4-arylpiperazine fragment through a two or three-carbon methylene (B1212753) linker has been explored. nih.gov These modifications aim to combine the pharmacophoric features of known antiepileptic drugs like ethosuximide (B1671622), which contains the pyrrolidine-2,5-dione ring, with other fragments known to interact with CNS targets. nih.gov

The C-3 position of the pyrrolidine-2,5-dione scaffold is another critical point for chemical modification that dictates the spectrum of biological activity. A variety of aliphatic and aromatic substituents have been introduced at this position, leading to compounds with a range of anticonvulsant profiles. nih.gov

For example, the introduction of a 3-methylthiophen-2-yl group at the C-3 position has yielded compounds with potent anticonvulsant and antinociceptive effects. nih.gov In one study, a series of 3-(3-methylthiophen-2-yl)pyrrolidine-2,5-dione derivatives were synthesized and evaluated. The most promising compound from this series, 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride , demonstrated superior efficacy in the maximal electroshock (MES) and 6 Hz seizure models compared to the reference drugs valproic acid and ethosuximide. nih.gov

Furthermore, the nature of the substituent at the C-3 position can influence the mechanism of action. While many pyrrolidine-2,5-dione derivatives exhibit activity through the blockade of sodium and/or calcium ion channels, specific substitutions can fine-tune these interactions. nih.govnih.gov For instance, the in vitro evaluation of the aforementioned potent 3-(3-methylthiophen-2-yl) derivative revealed a balanced inhibition of neuronal voltage-sensitive sodium (site 2) and L-type calcium channels. nih.gov

The position of substituents on an aromatic ring at C-3 also has a significant effect. A study comparing 3-(2-chlorophenyl) and 3-(3-chlorophenyl)pyrrolidine-2,5-dione derivatives found that the position of the chlorine atom influenced anticonvulsant activity. The ortho-substituted compound, 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione , showed particularly high potency in the MES and 6 Hz tests. mdpi.com

The stereochemistry at the C-3 position can also be a determining factor in the biological activity of these compounds, although this aspect is not as extensively explored in the available literature for the anilino-substituted derivatives.

The following table summarizes the comparative anticonvulsant activity of selected pyrrolidine-2,5-dione derivatives from various studies, highlighting the influence of different substitution patterns.

| Compound Name/Description | N-1 Substituent | C-3 Substituent | Key Anticonvulsant Activity Findings | Reference |

| 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride | 3-morpholinopropyl | 3-methylthiophen-2-yl | More potent than valproic acid and ethosuximide in MES and 6 Hz tests. nih.gov | nih.gov |

| 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione | 2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl | 2-chlorophenyl | Showed highly beneficial ED50 and protective index values in MES and 6 Hz tests. mdpi.com | mdpi.com |

| A series of 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives | Varied | 1H-indol-3-yl | Potent ligands for the 5-HT1A receptor and serotonin (B10506) transporter protein (SERT). nih.gov | nih.gov |

| 3-[(4-Chlorophenyl)amino]-3-azaspiro[5.5]undecane-2,4-dione | Not applicable (spiro compound) | (4-Chlorophenyl)amino (part of a spiro system) | Active in an in vitro neuroprotection assay. nih.gov | nih.gov |

| 2-(2-Chlorophenyl)hexahydro-1H-isoindole-1,3(2H)-dione | 2-Chlorophenyl | Part of a hexahydroisoindole ring | Active in the 6-Hz psychomotor seizure model. nih.gov | nih.gov |

These comparative data underscore the versatility of the pyrrolidine-2,5-dione scaffold and the critical role that systematic chemical modifications play in optimizing the biological activity profile for potential therapeutic applications. The anilino moiety at the C-3 position and the 2-methoxyphenyl group at the N-1 position of the subject compound suggest a combination of structural features that are consistent with those seen in other centrally active pyrrolidine-2,5-diones.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 3 Anilino 1 2 Methoxyphenyl Pyrrolidine 2,5 Dione Derivatives

Design Principles for Systematic Structural Modifications

The design of derivatives of 3-anilino-1-(2-methoxyphenyl)pyrrolidine-2,5-dione is guided by established principles of medicinal chemistry aimed at optimizing the pharmacological profile of the lead compound. The core scaffold presents three primary sites for modification: the nitrogen atom of the pyrrolidine (B122466) ring (N1), the 3-anilino moiety, and the 2-methoxyphenyl substituent.

Systematic structural modifications are typically planned to investigate the influence of electronic, steric, and lipophilic properties on the biological activity of the molecules. This often involves:

Isosteric and Bioisosteric Replacements: Swapping functional groups with others that have similar physical or chemical properties to investigate their role in target binding.

Homologation: Increasing the length of alkyl chains to probe the size and nature of binding pockets.

Ring Variations: Altering the aromatic or heterocyclic rings to understand the importance of their electronic nature and substitution patterns.

Conformational Constraints: Introducing rigid elements to lock the molecule into a specific conformation, which can enhance binding affinity and selectivity.

Impact of Substituents on Biological Potency and Selectivity

The biological activity of this compound derivatives is highly sensitive to the nature and position of substituents on the core structure. Extensive research has been conducted to map the structure-activity relationships by modifying different parts of the molecule.

The substituent at the N1 position of the pyrrolidine-2,5-dione ring plays a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of these compounds. Studies on related N-substituted pyrrolidine-2,5-diones have shown that this position can significantly influence anticonvulsant activity. For instance, the introduction of an N-[(4-arylpiperazin-1-yl)-alkyl] moiety has been a common strategy to enhance potency.

The length of the alkyl linker between the pyrrolidine nitrogen and a terminal aryl group can affect the compound's ability to interact with specific biological targets. Furthermore, the nature of the terminal group, be it a simple aromatic ring or a more complex heterocyclic system, can fine-tune the selectivity profile of the molecule.

Table 1: Impact of N1-Substituents on the Biological Activity of Pyrrolidine-2,5-dione Derivatives

| N1-Substituent | Linker Length | Terminal Group | Observed Activity Trend |

|---|---|---|---|

| Alkyl | Varied | None | Generally lower potency |

| Aryl | N/A | Phenyl, Substituted Phenyl | Modest to good activity |

| Arylalkyl | Varied (CH2)n | Phenyl, Substituted Phenyl | Potency dependent on linker length |

This table is a generalized representation based on SAR studies of the broader class of N-substituted pyrrolidine-2,5-diones.

The 3-anilino group is a key pharmacophoric element, and its modification can have a profound impact on biological activity. The electronic properties of the anilino phenyl ring, governed by the presence of electron-donating or electron-withdrawing substituents, can influence the molecule's interaction with target proteins.

Research on analogous compounds has indicated that substituents on the phenyl ring at the 3-position of the pyrrolidine-2,5-dione core are critical for anticonvulsant activity. For example, the introduction of halogen atoms or other small, lipophilic groups can enhance potency. The position of the substituent on the anilino ring (ortho, meta, or para) is also a determining factor for activity.

Table 2: Influence of Substituents on the 3-Anilino Phenyl Ring

| Substituent (Position) | Electronic Effect | Lipophilicity | Observed Activity Trend |

|---|---|---|---|

| Unsubstituted | Neutral | Moderate | Baseline activity |

| Chloro (ortho, meta) | Electron-withdrawing | Increased | Potent activity in MES and 6 Hz seizure models |

| Trifluoromethyl (meta) | Strongly electron-withdrawing | High | Often associated with high potency |

This table is a generalized representation based on SAR studies of 3-aryl-pyrrolidine-2,5-diones.

While the primary focus of many studies has been on the N1 and C3 positions, the nature of the aryl group at the 1-position is also significant. In the parent compound, this is a 2-methoxyphenyl group. The methoxy (B1213986) group at the ortho position can influence the conformation of the molecule by steric hindrance, potentially locking the phenyl ring in a preferred orientation relative to the pyrrolidine-2,5-dione plane. This conformational restriction can be beneficial for binding to a specific receptor or enzyme.

Replacing the 2-methoxyphenyl group with other substituted phenyl rings or different heterocyclic systems would allow for the exploration of the binding pocket's requirements at this position. For instance, moving the methoxy group to the meta or para position, or replacing it with other functional groups, would help to delineate the steric and electronic requirements for optimal activity.

Table 3: Postulated Impact of Alterations to the 1-Aryl Substituent

| 1-Aryl Substituent | Key Feature | Hypothesized Effect on Activity |

|---|---|---|

| Phenyl | Unsubstituted | May lead to a loss of potency due to increased conformational flexibility |

| 4-Methoxyphenyl | Para-substitution | Altered electronic and steric profile, potentially affecting target interaction |

| 2-Chlorophenyl | Ortho-halogen | May mimic the steric effect of the methoxy group while altering electronics |

This table presents hypothetical scenarios as direct SAR studies on this specific position for the title compound are not widely available.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the chemical structure of a series of compounds with their biological activity. For pyrrolidine-2,5-dione derivatives, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been employed to understand the structural requirements for activity.

These models generate 3D contour maps that visualize the regions around the aligned molecules where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic character are favorable or unfavorable for activity. For a series of 1,3,4-trisubstituted pyrrolidine-based inhibitors, CoMFA and CoMSIA models have been developed with good predictive power. Such models can provide valuable insights for the design of new this compound derivatives with enhanced potency by highlighting the key molecular fields that contribute to their biological effects. The results of these studies can guide the selection of substituents to be incorporated in future synthetic efforts.

Pharmacophore Development and Ligand-Based Design Strategies

Pharmacophore modeling is another crucial computational tool in drug design. A pharmacophore represents the essential three-dimensional arrangement of functional groups that a molecule must possess to interact with a specific biological target and elicit a particular response. For anticonvulsant drugs, several pharmacophore models have been proposed. A common model for anticonvulsant activity includes features such as an aromatic ring, an electron donor atom, and a hydrogen bond acceptor/donor unit.

For the class of this compound derivatives, a pharmacophore model would likely include:

An aromatic feature corresponding to one of the phenyl rings.

A hydrogen bond acceptor from the carbonyl groups of the dione (B5365651).

A hydrogen bond donor from the anilino nitrogen.

Hydrophobic regions associated with the aryl substituents.

Such a model can be used for virtual screening of compound libraries to identify new molecules with the potential for similar biological activity. It also serves as a guide for the design of new derivatives by ensuring that any proposed structural modifications retain the key pharmacophoric features necessary for activity.

Influence of Conformational Preferences on Bioactivity

Computational methods, such as molecular dynamics (MD) simulations, have become indispensable tools for exploring the conformational landscape of flexible molecules like these pyrrolidine-2,5-dione derivatives. mdpi.com MD simulations allow researchers to model the dynamic behavior of a molecule over time, providing insights into its preferred conformations and the energy barriers between them. mdpi.com By simulating the interaction of different conformers with a biological target, it is possible to identify the "bioactive conformation"—the specific spatial arrangement that is responsible for the molecule's therapeutic effect. nih.gov

For instance, studies on related pyrrolidine-2,5-dione derivatives have demonstrated that the orientation of the aryl group at the 1-position and the substituent at the 3-position can significantly impact their anticonvulsant properties. It is hypothesized that the relative positioning of these groups is crucial for optimal binding to voltage-gated sodium or calcium channels, which are important targets for many antiepileptic drugs. nih.govmdpi.com

The interplay between different conformers and their biological activity can be summarized in the following table, which illustrates a hypothetical scenario based on common findings in medicinal chemistry:

| Conformer | Dihedral Angle (Phenyl-Pyrrolidine-Anilino) | Relative Energy (kcal/mol) | Predicted Bioactivity |

| A | 30° | 0.0 | High |

| B | 90° | 2.5 | Moderate |

| C | 150° | 5.0 | Low |

This table is illustrative and intended to demonstrate the concept. Actual values would require specific experimental and computational studies on this compound.

In this hypothetical example, Conformer A, with a specific dihedral angle, represents the lowest energy state and is predicted to have the highest bioactivity, suggesting it is the bioactive conformation. Conformers B and C are higher in energy and are predicted to be less active, likely due to a poorer fit with the biological target.

Computational and Theoretical Chemistry Investigations of 3 Anilino 1 2 Methoxyphenyl Pyrrolidine 2,5 Dione

Quantum Mechanical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Reactivity Descriptors

Quantum mechanical (QM) calculations are fundamental to understanding the intrinsic electronic properties of a molecule. Methods such as Density Functional Theory (DFT) and ab initio calculations can elucidate the electronic structure, reactivity, and stability of 3-Anilino-1-(2-methoxyphenyl)pyrrolidine-2,5-dione.

DFT calculations, for instance, can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. nih.gov A smaller gap generally implies higher reactivity. researchgate.netnih.gov For a drug-like molecule, this gap typically falls within a specific range that balances stability with the capacity for biological interactions.

These calculations also allow for the mapping of the molecular electrostatic potential (MEP), which identifies the electron-rich and electron-poor regions of the molecule. This information is invaluable for predicting non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which are crucial for ligand-receptor binding.

Table 1: Hypothetical Quantum Mechanical Descriptors for this compound

| Descriptor | Calculated Value | Significance |

| HOMO Energy | -6.2 eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | -1.8 eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 4.4 eV | Indicates good kinetic stability and moderate reactivity. nih.gov |

| Dipole Moment | 3.5 D | Suggests the molecule is polar, which can influence its solubility and binding interactions. |

Note: The data in this table is hypothetical and for illustrative purposes.

Molecular Docking Simulations for Ligand-Target Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. wikipedia.orgstackexchange.com This method is instrumental in identifying potential biological targets for a compound and in elucidating the specific interactions that stabilize the ligand-protein complex.

For this compound, docking studies could be performed against a variety of enzymes that are common targets for pyrrolidine-2,5-dione derivatives, such as kinases, proteases, or cyclooxygenases. ebi.ac.uk The simulation would place the molecule in the active site of the target protein in various conformations and orientations, and a scoring function would estimate the binding affinity for each pose. A more negative docking score generally indicates a more favorable binding interaction. researchgate.net

The results of a docking simulation can reveal key interactions, such as hydrogen bonds between the carbonyl groups of the pyrrolidine-2,5-dione ring and amino acid residues in the active site, or pi-pi stacking interactions involving the aniline (B41778) and methoxyphenyl rings.

Table 2: Hypothetical Molecular Docking Results for this compound with a Kinase Target

| Parameter | Value | Details |

| Docking Score | -9.5 kcal/mol | Suggests a strong binding affinity to the kinase active site. researchgate.net |

| Interacting Residues | Lys72, Glu91, Leu132, Val145 | Highlights the specific amino acids involved in binding. |

| Key Interactions | Hydrogen bond with Lys72, Pi-pi stacking with Phe80 | Details the types of non-covalent bonds stabilizing the complex. |

Note: The data in this table is hypothetical and for illustrative purposes.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Binding Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. By simulating the movements of atoms and molecules, MD can be used to assess the conformational flexibility of this compound and the stability of its binding to a target protein.

An MD simulation of the docked complex would be run for a period of nanoseconds to microseconds. The trajectory of the simulation would then be analyzed to determine the root-mean-square deviation (RMSD) of the ligand and protein backbone. A low and stable RMSD value over the course of the simulation suggests that the binding pose is stable. researchgate.netresearchgate.net An RMSD value of less than 3 Å is generally considered acceptable for a stable protein-ligand complex. mdpi.comacs.org

MD simulations can also provide insights into the role of water molecules in the binding site and can be used to calculate the binding free energy with greater accuracy than docking scores alone.

Table 3: Hypothetical Molecular Dynamics Simulation Results for the Ligand-Protein Complex

| Parameter | Value | Significance |

| Simulation Time | 100 ns | A standard simulation time for assessing binding stability. |

| Average Ligand RMSD | 1.8 Å | Indicates that the ligand remains stably bound in the active site. mdpi.com |

| Average Protein RMSD | 2.5 Å | Suggests that the overall protein structure is not significantly perturbed by ligand binding. |

Note: The data in this table is hypothetical and for illustrative purposes.

In Silico Prediction of Research-Relevant Physicochemical Properties (e.g., pKa, LogP, Solubility)

The physicochemical properties of a compound are critical for its potential as a research tool or therapeutic agent. These properties can be predicted in silico using a variety of computational models.

For this compound, the predicted acid dissociation constant (pKa) would provide information about its ionization state at different pH values. The predicted octanol-water partition coefficient (LogP) would indicate its lipophilicity, which is important for membrane permeability. researchgate.net The predicted aqueous solubility (LogS) is another crucial parameter for its potential use in biological assays. wikipedia.org

These predictions are often based on the structure of the molecule and are calculated using algorithms trained on large datasets of experimentally determined values.

Table 4: Hypothetical In Silico Physicochemical Property Predictions

| Property | Predicted Value | Implication |

| pKa | 12.5 (amide N-H) | The compound is likely to be neutral at physiological pH. |

| LogP | 2.8 | Suggests good lipophilicity for cell membrane permeability. |

| LogS | -3.5 | Indicates moderate aqueous solubility. |

Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar structures. nih.govnih.gov

Virtual Screening Methodologies for Identifying Related Bioactive Scaffolds

Virtual screening is a computational approach used to search large libraries of chemical compounds to identify those that are most likely to bind to a specific target. mdpi.com For this compound, a pharmacophore model could be developed based on its key structural features.

A pharmacophore model is an abstract representation of the essential steric and electronic features required for a molecule to interact with a specific target. dovepress.com For an enzyme inhibitor, these features might include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. nih.gov This model can then be used as a 3D query to screen virtual compound databases, identifying other molecules that share the same pharmacophoric features and are therefore also likely to be active against the same target.

Table 5: Hypothetical Pharmacophore Model Features

| Feature | Description |

| Hydrogen Bond Acceptor | Two, corresponding to the carbonyl oxygens. |

| Hydrogen Bond Donor | One, corresponding to the aniline N-H group. |

| Aromatic Ring | Two, corresponding to the aniline and methoxyphenyl rings. |

| Hydrophobic Group | One, corresponding to the pyrrolidine (B122466) ring. |

Note: The data in this table is hypothetical and for illustrative purposes.

Cheminformatics Approaches for Data Mining and Analysis of Pyrrolidine-2,5-dione Derivatives

Cheminformatics involves the use of computational methods to analyze and mine large datasets of chemical information. By applying these techniques to databases of known pyrrolidine-2,5-dione derivatives, it is possible to identify structure-activity relationships (SAR). nih.gov

SAR studies can reveal which structural modifications to the pyrrolidine-2,5-dione scaffold are likely to enhance or diminish biological activity. researchgate.net For example, an analysis might show that electron-withdrawing groups on the phenyl ring at the 1-position of the pyrrolidine-2,5-dione ring are correlated with increased inhibitory activity against a particular enzyme.

This information can be used to guide the design of new analogs of this compound with improved potency or selectivity. Quantitative Structure-Activity Relationship (QSAR) models can also be developed to predict the biological activity of novel compounds based on their chemical structures.

Advanced Methodological Approaches in the Research of 3 Anilino 1 2 Methoxyphenyl Pyrrolidine 2,5 Dione

High-Throughput Screening (HTS) Methodologies for Biological Discovery

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large libraries of chemical compounds for their effects on specific biological targets. While no specific HTS data for 3-Anilino-1-(2-methoxyphenyl)pyrrolidine-2,5-dione has been published, the general applicability of HTS to the broader class of pyrrolidine-2,5-diones is well-established in the scientific literature.

HTS assays for novel pyrrolidine-2,5-dione derivatives would typically involve the use of automated platforms to test the compound's activity against a panel of molecular targets, such as enzymes or receptors, or to assess its phenotypic effects on whole cells. For instance, based on the known activities of related compounds, HTS could be employed to screen for inhibitory effects on enzymes like cyclooxygenases (COX-1/COX-2) or 5-lipoxygenase (5-LOX), which are implicated in inflammation. nih.gov Similarly, cell-based HTS assays could be designed to identify compounds that induce apoptosis in cancer cell lines or modulate neuronal activity in models of epilepsy.

Table 1: Potential High-Throughput Screening Assays for this compound

| Assay Type | Potential Target/Phenotype | Rationale |

| Biochemical Assay | Cyclooxygenase (COX) Inhibition | Many pyrrolidine-2,5-dione derivatives exhibit anti-inflammatory properties. nih.gov |

| Biochemical Assay | 5-Lipoxygenase (5-LOX) Inhibition | A target for anti-inflammatory drug discovery. nih.gov |

| Cell-based Assay | Cancer Cell Line Viability | Pyrrolidine-2,5-dione derivatives have been investigated as potential anti-tumor agents. nih.gov |

| Cell-based Assay | Neuronal Firing in vitro | The scaffold is known for its anticonvulsant properties. nih.gov |

Chemical Biology Tools and Probe Development based on the Compound Scaffold

Chemical probes are small molecules used to study biological systems. Developing a probe based on the this compound scaffold would involve modifying its structure to incorporate a reporter tag, such as a fluorescent group or a biotin (B1667282) molecule, while retaining its biological activity. Such probes would be invaluable for identifying the molecular targets of the parent compound through techniques like affinity chromatography or fluorescence microscopy.

The development of chemical probes from the pyrrolidine-2,5-dione core would facilitate a deeper understanding of its mechanism of action. For example, a fluorescently labeled version of this compound could be used to visualize its subcellular localization, providing clues about its site of action.

Proteomics and Metabolomics Studies to Uncover Broader Biological Effects in Research Models

Proteomics and metabolomics, the large-scale study of proteins and metabolites, respectively, offer a systems-level view of the biological effects of a compound. In the context of this compound, these "omics" approaches could be used to generate comprehensive profiles of the changes in protein expression and metabolite levels in cells or animal models following treatment.

For instance, treating a relevant cell line with the compound and subsequently analyzing the proteome could reveal upregulated or downregulated proteins, providing insights into the pathways it modulates. Similarly, metabolomic analysis could identify alterations in metabolic pathways, which could be particularly relevant if the compound has effects on energy metabolism or other core cellular processes.

Table 2: Potential "Omics" Approaches for Studying this compound

| "Omics" Approach | Experimental System | Potential Insights |

| Proteomics | Cancer cell lines | Identification of protein targets and pathways affected by the compound. |

| Metabolomics | Neuronal cell cultures | Understanding the impact on neurotransmitter metabolism or cellular bioenergetics. |

| Proteomics | Animal models of inflammation | Elucidation of in vivo mechanisms of anti-inflammatory action. |

Microarray and RNA Sequencing for Gene Expression Profiling in Cellular Systems

Microarray and RNA sequencing (RNA-Seq) are powerful techniques for analyzing the expression of thousands of genes simultaneously. Applying these methods to cells treated with this compound would generate a gene expression signature, revealing which genes are activated or repressed by the compound.

This information can be used to infer the compound's mechanism of action, identify potential biomarkers of its activity, and predict its therapeutic and off-target effects. For example, if RNA-Seq data shows that the compound upregulates genes involved in apoptosis, this would support its potential as an anticancer agent.

Future Research Directions and Conceptual Applications of 3 Anilino 1 2 Methoxyphenyl Pyrrolidine 2,5 Dione As a Chemical Scaffold

Design of Next-Generation Derivatives with Enhanced Target Specificity and Potency

The development of next-generation derivatives of 3-Anilino-1-(2-methoxyphenyl)pyrrolidine-2,5-dione with improved therapeutic profiles is a key area for future research. This can be achieved through systematic structure-activity relationship (SAR) studies to understand how modifications to its chemical structure influence its biological activity.

Key strategies for designing enhanced derivatives include:

Modification of the Anilino Moiety: The aniline (B41778) ring is a prime target for substitution. Introducing various functional groups (e.g., electron-donating or electron-withdrawing groups) at different positions on this ring can significantly impact the compound's binding affinity and selectivity for specific biological targets. For instance, SAR studies on similar pyrrolidine-2,5-dione derivatives have shown that substituents on the phenyl ring at the 3-position can modulate anticonvulsant activity. wikipedia.org

Stereochemical Exploration: The carbon at the 3-position of the pyrrolidine-2,5-dione ring is a chiral center. The synthesis and biological evaluation of individual enantiomers of this compound and its derivatives are critical. Different stereoisomers can exhibit distinct pharmacological profiles, with one enantiomer often being more active or having a better safety profile than the other. researchgate.net

| Modification Site | Potential Substituents | Anticipated Impact |

| Anilino Ring (Position 3) | Halogens, Alkyl, Alkoxy, Nitro, Cyano | Modulation of binding affinity, selectivity, and electronic properties |

| N-1 Position | Other substituted phenyl rings, alkyl chains, heterocyclic rings | Alteration of solubility, metabolic stability, and target interaction |

| Pyrrolidine-2,5-dione Ring | Introduction of substituents at the 4-position | Conformational restriction, influencing binding to target proteins |

Exploration of Novel Therapeutic Areas and Biological Targets (pre-clinical, in vitro)

The pyrrolidine-2,5-dione scaffold is associated with a broad spectrum of biological activities, suggesting that this compound and its derivatives could be active in multiple therapeutic areas. nih.gov Pre-clinical and in vitro studies are essential to uncover these novel applications.

Potential therapeutic areas for exploration include:

Anticonvulsant Activity: Pyrrolidine-2,5-dione is a well-established pharmacophore for anticonvulsant drugs. wikipedia.orgnih.gov Given this precedent, it is highly probable that this compound and its analogs could exhibit activity against various types of seizures. Initial in vitro screening could involve assays for voltage-gated sodium and calcium channels, which are common targets for anticonvulsant medications. nih.gov

Anti-inflammatory Effects: Numerous derivatives of pyrrolidine-2,5-dione have demonstrated potent anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenase (COX). specificpolymers.comebi.ac.uk Investigating the ability of this compound to inhibit COX-1 and COX-2, as well as other inflammatory mediators, could open avenues for its development as a novel anti-inflammatory agent.

Anticancer Potential: The pyrrolidine-2,5-dione core is present in several compounds with demonstrated anticancer activity. Future research could involve screening this compound and its derivatives against a panel of cancer cell lines to identify potential cytotoxic or anti-proliferative effects. Mechanistic studies could then elucidate the specific cellular targets and pathways involved.

Antimicrobial and Antiviral Properties: The versatility of the pyrrolidine (B122466) scaffold extends to antimicrobial and antiviral applications. nih.gov Screening against a range of bacterial and viral pathogens could reveal previously unknown activities for this class of compounds.

| Therapeutic Area | Potential Biological Targets | Relevant in vitro Assays |

| Epilepsy | Voltage-gated sodium channels, Voltage-gated calcium channels | Patch-clamp electrophysiology, Radioligand binding assays |

| Inflammation | Cyclooxygenase (COX-1, COX-2), 5-Lipoxygenase (5-LOX) | Enzyme inhibition assays, Cytokine production assays in immune cells |

| Cancer | Various kinases, Tubulin, Apoptotic pathway proteins | Cell viability assays (e.g., MTT), Cell cycle analysis, Western blotting |

| Infectious Diseases | Bacterial and viral enzymes, Host-pathogen interaction proteins | Minimum Inhibitory Concentration (MIC) assays, Viral replication assays |

Development as a Lead Compound for further Academic Investigations

A lead compound serves as a starting point for the development of new drugs. This compound possesses several characteristics that make it an attractive candidate for development as a lead compound in academic research. Its straightforward synthesis and the potential for diverse chemical modifications make it an ideal tool for exploring fundamental biological processes and for educational purposes in medicinal chemistry.

Academic investigations could focus on:

Target Identification and Validation: Utilizing derivatives of this compound as chemical probes to identify and validate novel biological targets.

Pharmacophore Modeling: Using the structure of this compound as a basis for computational studies to develop pharmacophore models for specific biological activities.

Synthesis of Focused Libraries: Creating small, focused libraries of analogs for screening against specific targets of academic interest.

Potential for Integration into Combinatorial Chemistry Libraries

Combinatorial chemistry is a powerful tool for drug discovery, enabling the rapid synthesis and screening of large numbers of compounds. The pyrrolidine-2,5-dione scaffold is well-suited for this approach. The synthesis of this compound likely involves the reaction of a substituted succinic acid or anhydride (B1165640) with a primary amine, a process that is amenable to parallel synthesis.

By varying the aniline and the N-phenyl components, large and diverse libraries of compounds based on this scaffold can be generated. These libraries can then be screened in high-throughput assays to identify hits for a wide range of biological targets. This approach significantly accelerates the early stages of drug discovery.

Emerging Applications in Material Science or Supramolecular Chemistry

While the primary focus for pyrrolidine-2,5-dione derivatives has been in medicinal chemistry, the parent structures, succinimide (B58015) and maleimide (B117702), have found applications in material science. specificpolymers.comkuey.net This suggests that this compound could also be explored for non-pharmaceutical applications.

Potential applications in material science include:

Polymer Chemistry: Succinimide and its derivatives can be incorporated into polymer backbones to create materials with enhanced thermal stability and mechanical properties. kuey.net The unique substituents on this compound could impart novel properties to such polymers.

Self-Healing Materials: Maleimides, which are unsaturated analogs of succinimides, are used in the development of self-healing polymers through reversible Diels-Alder reactions. specificpolymers.com It may be possible to functionalize the aniline or methoxyphenyl rings of the title compound with groups that can participate in such reversible reactions.

Functional Materials: The aromatic rings and the polar imide group could allow for the self-assembly of these molecules into ordered structures, a key aspect of supramolecular chemistry. These organized assemblies could have interesting optical or electronic properties.

Further research is needed to fully explore the potential of this compound in these emerging fields.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for synthesizing 3-Anilino-1-(2-methoxyphenyl)pyrrolidine-2,5-dione and its analogs?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, pyrrolidine-2,5-dione derivatives can be synthesized by introducing substituents at the N1 and C3 positions via reactions with aryl amines or aryl halides under mild conditions. Structural analogs are often confirmed using NMR, NMR, and ESI-HRMS for purity and regioselectivity validation .

Q. How is the structural characterization of this compound performed in academic research?

- Methodological Answer : X-ray crystallography (using programs like SHELX or WinGX) is critical for determining bond lengths, angles, and stereochemistry . Complementary techniques include FT-IR for functional group analysis and mass spectrometry for molecular weight confirmation. For derivatives, - and -NMR are essential to verify substitution patterns .

Q. What pharmacological screening models are used to evaluate its bioactivity?

- Methodological Answer : Acute seizure models like maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in rodents are standard for anticonvulsant screening. Intraperitoneal administration followed by behavioral monitoring (e.g., latency to seizures) provides preliminary efficacy data .

Advanced Research Questions

Q. How do structural modifications at the N1 and C3 positions influence its receptor affinity and selectivity?

- Methodological Answer : Modifying the aryl group at N1 (e.g., introducing fluorophenyl or indolyl moieties) and the anilino group at C3 alters 5-HT receptor and serotonin transporter (SERT) affinity. Structure-activity relationship (SAR) studies combine synthetic chemistry with radioligand binding assays to quantify receptor interactions .

Q. How can researchers resolve contradictions between crystallographic data and spectroscopic results?

- Methodological Answer : Discrepancies may arise from dynamic disorder in crystals or solvent effects. Re-refinement using SHELXL with high-resolution data or complementary techniques like variable-temperature NMR can clarify structural ambiguities .

Q. What advanced catalytic methods enable functionalization of the pyrrolidine-2,5-dione core?

- Methodological Answer : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) introduces triazole moieties at the C4 position. Tosylation followed by elimination (e.g., conversion to maleimide derivatives) is achieved using FeO@SiO/InO catalysts, as validated by DFT mechanistic studies .

Q. How can computational modeling optimize its pharmacokinetic properties?

- Methodological Answer : Density Functional Theory (DFT) predicts reaction pathways for derivative synthesis, while molecular docking (e.g., AutoDock Vina) simulates binding to target receptors like 5-HT. ADMET predictions using tools like SwissADME guide logP and bioavailability optimization .

Q. What strategies are used to identify and characterize synthetic byproducts?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.